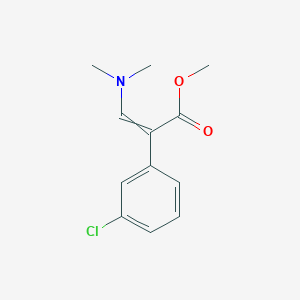
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired enone product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the dimethylamino group and the enone moiety allows it to form covalent or non-covalent interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl 2-(3-fluorophenyl)-3-(dimethylamino)prop-2-enoate
- Methyl 2-(3-methylphenyl)-3-(dimethylamino)prop-2-enoate
Uniqueness
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C13H14ClN1O2
- Molecular Weight : 239.70 g/mol
The compound features a chlorophenyl group and a dimethylamino group attached to a propenoate moiety, contributing to its unique reactivity and biological properties.
Biological Activity
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving protein-ligand interactions. Its structure allows it to effectively bind to specific enzymes, modulating their activity.
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to confirm its efficacy against specific pathogens.
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The chlorophenyl and dimethylamino groups enhance its binding affinity, allowing it to modulate the activity of these targets effectively.
- Enzyme Interaction : The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
- Cell Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition Studies :
Data Table
| Biological Activity | IC50/EC50 Values (µM) | Target/Assay Type |
|---|---|---|
| Protease Inhibition | 10 - 50 | Various cancer-associated proteases |
| Anticancer Activity (MCF-7) | 5 | Breast cancer cell line |
| Antimicrobial Activity | Pending | Various bacterial strains |
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3 |
InChI Key |
LVQYIGYXJTTZFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















